molecular formula C28H58O4Sn2 B12674042 Bis(tributyltin) succinate CAS No. 4644-96-6

Bis(tributyltin) succinate

Cat. No.: B12674042
CAS No.: 4644-96-6
M. Wt: 696.2 g/mol
InChI Key: HXVPZBIFJXDHHK-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(tributyltin) succinate is an organotin compound that belongs to the class of trialkyltins. These compounds are characterized by the presence of three butyl groups attached to a tin atom. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(tributyltin) succinate can be synthesized through the reaction of tributyltin oxide with succinic acid. The reaction typically involves heating the reactants under reflux conditions in an appropriate solvent. The product is then purified through recrystallization or distillation.

Industrial Production Methods

In industrial settings, this compound is produced by reacting tributyltin chloride with sodium succinate in an aqueous medium. The reaction mixture is then extracted with an organic solvent, and the product is purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Bis(tributyltin) succinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form tributyltin oxide.

    Reduction: It can be reduced to form tributyltin hydride.

    Substitution: It can undergo substitution reactions with halides and other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halides and nucleophiles like sodium chloride and potassium iodide are commonly used.

Major Products Formed

    Oxidation: Tributyltin oxide.

    Reduction: Tributyltin hydride.

    Substitution: Various organotin halides and derivatives.

Scientific Research Applications

Bis(tributyltin) succinate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of tin-carbon bonds.

    Biology: It is studied for its effects on biological systems, including its role as an endocrine disruptor.

    Industry: It is used in the production of antifouling paints and coatings to prevent the growth of marine organisms on ships and underwater structures.

Mechanism of Action

Bis(tributyltin) succinate exerts its effects through interactions with nuclear receptors, particularly the retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ). These interactions lead to alterations in reproductive, developmental, and metabolic pathways. The compound’s molecular targets include various enzymes and receptors involved in these pathways.

Comparison with Similar Compounds

Similar Compounds

  • Tributyltin oxide
  • Tributyltin chloride
  • Tributyltin hydride

Uniqueness

Bis(tributyltin) succinate is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound compared to other organotin compounds.

Properties

IUPAC Name

bis(tributylstannyl) butanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4.6C4H9.2Sn/c5-3(6)1-2-4(7)8;6*1-3-4-2;;/h1-2H2,(H,5,6)(H,7,8);6*1,3-4H2,2H3;;/q;;;;;;;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVPZBIFJXDHHK-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC(=O)CCC(=O)O[Sn](CCCC)(CCCC)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H58O4Sn2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5058278
Record name Bis(tributyltin) succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5058278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

696.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4644-96-6
Record name 6,11-Dioxa-5,12-distannahexadecane, 5,5,12,12-tetrabutyl-7,10-dioxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004644966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(tributyltin) succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5058278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.